Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(2-phenylethyl)-
Overview
Description
The compound , due to its complex structure, has been the subject of various studies, primarily focusing on its synthesis, molecular structure, and potential applications in optoelectronic devices. Its derivatives and related compounds have shown interesting properties, making them suitable for in-depth analysis in materials science.
Synthesis Analysis
The synthesis of similar compounds involves thermal evaporation techniques, where structural properties are modified by annealing at different temperatures. For example, thin films of related compounds have been prepared by thermal evaporation, showing changes in grain sizes and optical properties with annealing, indicating a significant impact on molecular structure and electronic properties (Qashou et al., 2017).
Molecular Structure Analysis
Molecular structure analysis through techniques like X-ray diffraction and infrared (IR) spectroscopy has revealed the nanostructured nature of these compounds and their crystal size variation with temperature. This analysis is crucial for understanding the electronic and optical behavior of the materials (Darwish et al., 2019).
Chemical Reactions and Properties
Chemical reactions, particularly those involving the compound's interaction with light or radiation, have been studied to understand its stability and reactivity. For instance, exposure to gamma radiation has been shown to affect the physical properties, such as the optical band gap and conductivity, of similar anthraquinone-based films, suggesting potential applications in radiation-sensitive devices (Qashou et al., 2018).
Physical Properties Analysis
The physical properties, including thermal stability and optical characteristics, are influenced by the molecular structure and synthesis conditions. For example, supramolecular self-assembly of perylene bisimide derivatives, which share some structural features with the compound of interest, has been studied for its impact on nanostructure properties and optoelectronic device performance (Guo et al., 2019).
Chemical Properties Analysis
The chemical properties, particularly electronic conductivity and optical behavior, are crucial for the application of these compounds in electronic devices. Studies have shown that the electrical conductivity and dielectric properties can be tuned by modifying the synthesis process and post-synthesis treatments like annealing (Qashou et al., 2017).
Scientific Research Applications
Application in Optoelectronic Devices
- Summary of the Application : This compound is used in the fabrication of nanorod films for highly optoelectronic devices . These devices have applications in various fields such as telecommunications, computing, and sensing.
- Methods of Application or Experimental Procedures : Nanostructure thin films of the compound were prepared using a vacuum thermal evaporating procedure under a vacuum of 2.45 ×10^-5 mbar with a thickness of 150 nm . The structural and optical properties for the as-deposited and the annealed thin films were carried out in the temperature range of 373–623 K .
- Results or Outcomes : The X-ray diffraction (XRD) examination confirmed that the annealed films were a mixture of amorphous and crystalline structure, while the as-deposited films are utterly amorphous . Scanning Electron Microscopy (SEM) images showed a clear shape of nanorods of the compound with a diameter of 40 nm at 632 K . The optical characteristics of nanostructure thin films were investigated by measuring transmittance and reflectance spectrum versus the incidence of visible light in the range of 190–2500 nm .
Application in Organic Electronics
- Summary of the Application : This compound is an excellent material as an electron accepting building block for various organic electronic devices .
- Methods of Application or Experimental Procedures : The compound is incorporated into the device structure during the fabrication process. The specific methods and procedures can vary depending on the type of device and the desired properties .
- Results or Outcomes : Devices incorporating this compound have shown promising performance in various applications, including organic photovoltaics (OPVs), organic field effect transistors (OFETs), organic photoconductive sensors, and organic electroluminescent cells .
Application in Organic Photovoltaics
- Summary of the Application : This compound is an excellent material as an electron accepting building block for organic photovoltaics (OPVs) .
- Methods of Application or Experimental Procedures : The compound is incorporated into the device structure during the fabrication process. The specific methods and procedures can vary depending on the type of device and the desired properties .
- Results or Outcomes : Devices incorporating this compound have shown promising performance in various applications, including organic photovoltaics (OPVs) .
properties
IUPAC Name |
7,18-bis(2-phenylethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H26N2O4/c43-37-29-15-11-25-27-13-17-31-36-32(40(46)42(39(31)45)22-20-24-9-5-2-6-10-24)18-14-28(34(27)36)26-12-16-30(35(29)33(25)26)38(44)41(37)21-19-23-7-3-1-4-8-23/h1-18H,19-22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKSFQIOFHBWSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)CCC9=CC=CC=C9)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6070485 | |
Record name | Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(2-phenylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6070485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(2-phenylethyl)- | |
CAS RN |
67075-37-0 | |
Record name | Black S 0084 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67075-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(2-phenylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067075370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(2-phenylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(2-phenylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6070485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,9-bis(2-phenylethyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.494 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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